
2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound with a pyrazole ring structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide umfasst typischerweise die Reaktion von 4-Hydroxy-1H-pyrazol mit N-Methylacetamid unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators und unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von this compound große Reaktoren und kontinuierliche Verfahren zur Optimierung von Ausbeute und Effizienz umfassen. Die Verwendung fortschrittlicher Reinigungsverfahren, wie z. B. Chromatographie, stellt die Reinheit des Endprodukts sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen ersetzt werden, wie z. B. Halogene oder Alkylgruppen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Thionylchlorid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um Selektivität und Ausbeute sicherzustellen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation Ketone oder Aldehyde ergeben, während Substitutionsreaktionen halogenierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und antimikrobiellen Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, z. B. bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-2-(4-Hydroxy-1H-pyrazol-1-yl)acetat: Ähnliche Struktur mit einer Ethylestergruppe anstelle der N-Methylacetamidgruppe.
2-(4-Hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamid: Enthält zwei Methylgruppen am Acetamid-Stickstoff.
Einzigartigkeit
2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide ist aufgrund seiner spezifischen funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Seine Hydroxyl- und N-Methylacetamidgruppen ermöglichen vielfältige chemische Modifikationen und Wechselwirkungen, was es zu einer vielseitigen Verbindung in der Forschung und in industriellen Anwendungen macht.
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2-(4-hydroxypyrazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H9N3O2/c1-7-6(11)4-9-3-5(10)2-8-9/h2-3,10H,4H2,1H3,(H,7,11) |
InChI-Schlüssel |
OAFQXBQJWCIRTG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CN1C=C(C=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
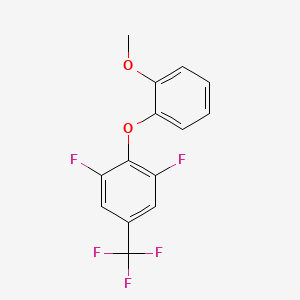
![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
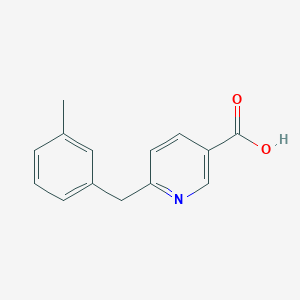

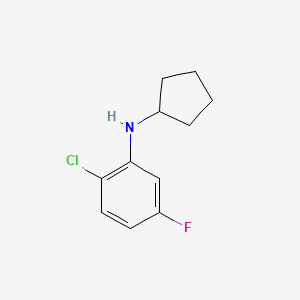
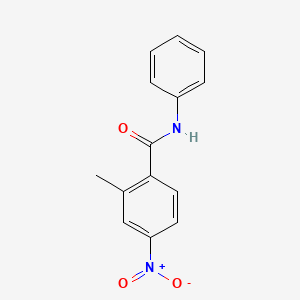
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

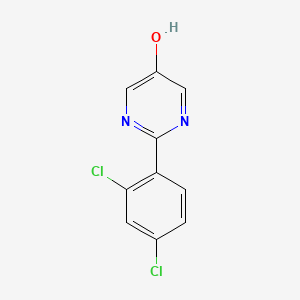
methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)

